molecular formula C18H19ClN2O2 B267132 3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide

3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide

Katalognummer B267132
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: WAHDXTKESGKDLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide, commonly known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is primarily used as a research tool in the field of neuroscience.

Wirkmechanismus

C16 acts as a selective dopamine D2 receptor antagonist. It binds to the receptor and blocks the action of dopamine, which is the neurotransmitter responsible for the symptoms of Parkinson's disease, Alzheimer's disease, and schizophrenia. By blocking the dopamine receptor, C16 reduces the symptoms of these disorders.
Biochemical and Physiological Effects
C16 has been shown to have a significant effect on the levels of dopamine in the brain. It reduces the levels of dopamine, which results in a reduction in the symptoms of Parkinson's disease, Alzheimer's disease, and schizophrenia. C16 has also been found to have an effect on the levels of other neurotransmitters, including serotonin and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

C16 has several advantages as a research tool. It is highly selective for the dopamine D2 receptor and has a high affinity for the receptor. This makes it an ideal tool for studying the dopamine pathway in the brain. However, C16 has some limitations as a research tool. It is not very soluble in water and requires a suitable solvent for recrystallization. It also has a short half-life, which limits its use in long-term studies.

Zukünftige Richtungen

There are several future directions for the research on C16. One direction is to investigate its potential therapeutic applications for other neurological disorders, such as Huntington's disease and Tourette's syndrome. Another direction is to study the effects of C16 on the dopamine pathway in the brain in more detail. This could lead to a better understanding of the pathogenesis of Parkinson's disease, Alzheimer's disease, and schizophrenia. Finally, future research could focus on developing new compounds based on C16 with improved solubility and longer half-life.
Conclusion
C16 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications for the treatment of neurological disorders. It acts as a selective dopamine D2 receptor antagonist and reduces the symptoms of Parkinson's disease, Alzheimer's disease, and schizophrenia. C16 has several advantages as a research tool, but also has some limitations. Future research could focus on investigating its potential therapeutic applications for other neurological disorders and developing new compounds based on C16.

Synthesemethoden

The synthesis of C16 involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with N,N-diethylaniline to form C16. The final product is obtained through recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

C16 has been extensively used as a research tool in the field of neuroscience. It has been shown to have potential therapeutic applications for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. C16 has been found to have a high affinity for the dopamine D2 receptor, which is implicated in the pathogenesis of these disorders.

Eigenschaften

Produktname

3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide

Molekularformel

C18H19ClN2O2

Molekulargewicht

330.8 g/mol

IUPAC-Name

3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)14-6-5-7-16(12-14)20-17(22)13-8-10-15(19)11-9-13/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI-Schlüssel

WAHDXTKESGKDLB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.